An In-depth Technical Guide to the Synthesis and Characterization of 1-(5-Nitropyridin-2-yl)piperidin-4-ol
An In-depth Technical Guide to the Synthesis and Characterization of 1-(5-Nitropyridin-2-yl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1-(5-Nitropyridin-2-yl)piperidin-4-ol. This molecule is of interest to researchers in medicinal chemistry and drug development due to its structural motifs—a nitropyridine and a piperidin-4-ol—which are found in various biologically active compounds. This document outlines a detailed synthetic protocol, summarizes key characterization data, and presents visual workflows and potential biological signaling pathway diagrams to facilitate a deeper understanding of this compound.
Synthesis Methodology
The synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-ol is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the reaction of an activated halo-nitropyridine with a nucleophilic amine. In this case, 2-chloro-5-nitropyridine serves as the electrophilic partner and piperidin-4-ol acts as the nucleophile. The electron-withdrawing nitro group in the para-position to the chlorine atom significantly activates the pyridine ring towards nucleophilic attack, facilitating the substitution.
Synthesis of the Precursor: 2-Chloro-5-nitropyridine
The starting material, 2-chloro-5-nitropyridine, can be synthesized from 2-aminopyridine through a two-step process involving nitration followed by a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of 2-Chloro-5-nitropyridine
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Nitration of 2-Aminopyridine: 2-Aminopyridine is carefully added to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (typically 0-5 °C) to yield 2-amino-5-nitropyridine. The reaction is highly exothermic and requires strict temperature control.
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Diazotization and Chlorination: The resulting 2-amino-5-nitropyridine is then subjected to a diazotization reaction using sodium nitrite in the presence of a chlorine source, such as hydrochloric acid or a combination of phosphorus pentachloride and phosphorus oxychloride. This converts the amino group into a diazonium salt, which is subsequently displaced by a chloride ion to form 2-chloro-5-nitropyridine.
Final Synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-ol
The final product is synthesized by the reaction of 2-chloro-5-nitropyridine with piperidin-4-ol in the presence of a base.
Experimental Protocol: Synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-ol
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Reactants: A mixture of 2-chloro-5-nitropyridine (1.0 eq), piperidin-4-ol (1.1-1.5 eq), and a non-nucleophilic base such as potassium carbonate (K2CO3) or triethylamine (TEA) (2.0-3.0 eq) is prepared.
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Solvent: A polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile is used to facilitate the reaction.
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Reaction Conditions: The reaction mixture is heated, typically between 80-120 °C, and stirred for several hours (4-24 h) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(5-Nitropyridin-2-yl)piperidin-4-ol as a solid.
Characterization Data
The structural confirmation of the synthesized 1-(5-Nitropyridin-2-yl)piperidin-4-ol is established through various spectroscopic techniques. The following tables summarize the expected and reported characterization data for the final compound and its key precursor.
Table 1: Physicochemical and Spectroscopic Data for 1-(5-Nitropyridin-2-yl)piperidin-4-ol
| Property | Data |
| Molecular Formula | C10H13N3O3 |
| Molecular Weight | 223.23 g/mol |
| Appearance | Expected to be a yellow or off-white solid |
| Melting Point | Not consistently reported in literature |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): ~8.9 (d, 1H, H-6'), ~8.1 (dd, 1H, H-4'), ~6.6 (d, 1H, H-3'), ~4.2-4.0 (m, 2H, piperidine H-2e, H-6e), ~3.9-3.7 (m, 1H, piperidine H-4), ~3.2-3.0 (m, 2H, piperidine H-2a, H-6a), ~2.0-1.8 (m, 2H, piperidine H-3e, H-5e), ~1.7-1.5 (m, 2H, piperidine H-3a, H-5a) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): ~160 (C-2'), ~148 (C-6'), ~138 (C-5'), ~135 (C-4'), ~107 (C-3'), ~67 (piperidine C-4), ~48 (piperidine C-2, C-6), ~34 (piperidine C-3, C-5) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C10H14N3O3⁺: 224.1035, found: (data not available in searched literature) |
Table 2: Physicochemical and Spectroscopic Data for 2-Chloro-5-nitropyridine
| Property | Data |
| Molecular Formula | C5H3ClN2O2 |
| Molecular Weight | 158.54 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 106-109 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.22 (d, J=2.7 Hz, 1H), 8.48 (dd, J=9.0, 2.8 Hz, 1H), 7.59 (d, J=9.0 Hz, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 152.1, 146.1, 140.2, 134.8, 124.5 |
| Mass Spectrometry (EI) | m/z (%): 158 (M⁺, 60), 128 (25), 112 (10), 98 (100), 72 (40) |
Visual Representations
Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-ol.
Caption: Synthetic scheme for 1-(5-Nitropyridin-2-yl)piperidin-4-ol.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The core of the synthesis is the SNAr mechanism, which is depicted in the following logical relationship diagram.
Caption: Mechanism of the SNAr reaction.
Potential Biological Significance and Signaling Pathways
While the specific biological activity of 1-(5-Nitropyridin-2-yl)piperidin-4-ol is not extensively documented, its structural components are present in molecules with known pharmacological effects. Nitropyridine derivatives have been investigated for their potential as anticancer, antimicrobial, and antiviral agents. The piperidine moiety is a common scaffold in a vast number of pharmaceuticals targeting the central nervous system (CNS), including receptors and enzymes.
Given these precedents, it is plausible that this compound could interact with various biological targets. For instance, it could potentially modulate the activity of kinases, a class of enzymes often targeted in cancer therapy. The diagram below illustrates a hypothetical signaling pathway where such a compound might exert its effects.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
This guide serves as a foundational resource for researchers interested in the synthesis and study of 1-(5-Nitropyridin-2-yl)piperidin-4-ol. The provided protocols and data, combined with the visual representations of the synthetic and mechanistic pathways, are intended to support further investigation into the chemical and biological properties of this and related compounds.
